molecular formula C18H37NO4S B024273 N-Palmitoyl Taurine CAS No. 83982-06-3

N-Palmitoyl Taurine

Cat. No.: B024273
CAS No.: 83982-06-3
M. Wt: 363.6 g/mol
InChI Key: LPDJCYFKKSLKRO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: N-Palmitoyl Taurine can be synthesized through the reaction of palmitic acid with taurine. The reaction typically involves the activation of palmitic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets industrial standards. Techniques such as recrystallization and chromatography are commonly used for purification .

Chemical Reactions Analysis

Types of Reactions: N-Palmitoyl Taurine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

N-Palmitoyl Taurine is unique due to its amphiphilic nature and ability to form micelles. Similar compounds include:

  • N-arachidonoyl dopamine (NADA)
  • N-arachidonoyl serine (ARA-S)
  • Palmitoylethanolamide (PEA)

These compounds share structural similarities but differ in their specific fatty acid moieties and biological activities .

This compound stands out for its dual hydrophilic and lipophilic properties, making it particularly useful in surfactant chemistry and materials science .

Properties

IUPAC Name

2-(hexadecanoylamino)ethanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H37NO4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(20)19-16-17-24(21,22)23/h2-17H2,1H3,(H,19,20)(H,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPDJCYFKKSLKRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NCCS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H37NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50561075
Record name 2-(Hexadecanoylamino)ethane-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50561075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83982-06-3
Record name 2-(Hexadecanoylamino)ethane-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50561075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Palmitoyltaurine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0240594
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A1: The research suggests that the free hydroxyl group in the head region of ethanolamides like PEA and SEA plays a crucial role in their procoagulant activity [, ]. While the exact mechanism remains unclear, this hydroxyl group might be involved in binding interactions with targets within the coagulation cascade, ultimately leading to enhanced thrombin generation. N-Palmitoyl Taurine, lacking this hydroxyl group, might not engage in these critical interactions, explaining its limited impact on thrombin generation. Further research is needed to elucidate the specific molecular interactions responsible for this observed difference in activity.

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